2,4-dioxo-6H-3,1-benzoxazine-6-carboxylic acid
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Overview
Description
2,4-Dioxo-6H-3,1-benzoxazine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C9H5NO5 and a molecular weight of 207.14 g/mol . This compound is known for its unique chemical structure, which includes a benzoxazine ring fused with a carboxylic acid group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 2,4-dioxo-6H-3,1-benzoxazine-6-carboxylic acid typically involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis of the resulting esters . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dioxo-6H-3,1-benzoxazine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common reagents used in these reactions include bromine for bromination, and various acids and bases for catalyzing the reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dioxo-6H-3,1-benzoxazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dioxo-6H-3,1-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, which can influence biological processes. For example, its ability to undergo electrophilic substitution reactions can lead to the formation of active intermediates that interact with biological molecules .
Comparison with Similar Compounds
2,4-Dioxo-6H-3,1-benzoxazine-6-carboxylic acid can be compared with other similar compounds, such as:
2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazine-6-carboxylic acid: Shares a similar core structure but differs in specific functional groups.
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: Contains additional fluorine atoms and a pyrido ring, which confer different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5NO5 |
---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2,4-dioxo-6H-3,1-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C9H5NO5/c11-7(12)4-1-2-6-5(3-4)8(13)15-9(14)10-6/h1-4H,(H,11,12) |
InChI Key |
GFFCXCIAUXPIKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)OC(=O)C2=CC1C(=O)O |
Origin of Product |
United States |
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